molecular formula C14H18N2O2S B3085032 N-(1-cyanocyclohexyl)-4-methylbenzene-1-sulfonamide CAS No. 1148027-05-7

N-(1-cyanocyclohexyl)-4-methylbenzene-1-sulfonamide

Cat. No.: B3085032
CAS No.: 1148027-05-7
M. Wt: 278.37 g/mol
InChI Key: PFKWBUMANLCJPF-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-4-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C14H18N2O2S and a molecular weight of 278.37 g/mol . This substance features a sulfonamide functional group, a key moiety in medicinal chemistry known for its diverse pharmacological activities. Sulfonamides, as a class, exhibit a range of mechanisms, including inhibition of enzymes like carbonic anhydrase and dihydropteroate synthetase. This has led to their use in research focused on diuresis, hypoglycemia, thyroiditis, and inflammation . The specific structure of this compound, which includes a cyclohexyl ring with a nitrile group, may influence its physicochemical properties and biological interactions, making it a candidate for the development of novel therapeutic agents. The compound is provided with a minimum purity of 95% . Researchers are advised to handle this material with appropriate safety precautions. It is classified as harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . Please note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-12-5-7-13(8-6-12)19(17,18)16-14(11-15)9-3-2-4-10-14/h5-8,16H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKWBUMANLCJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-cyanocyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(1-cyanocyclohexyl)-4-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Receptor Affinity and Selectivity

The target compound’s structural analogs exhibit distinct receptor binding profiles due to variations in substituents:

Compound Name CB1 Ki (nM) TSPO Ki (nM) Selectivity Reference
N-(1-Cyanocyclohexyl)-4-methylbenzene-1-sulfonamide (Target) 15.7 Not tested CB1-selective
9m (4-Cyano-tetrahydro-2H-pyran-4-yl derivative) 62 29 Dual CB1/TSPO
N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide Not tested Not tested N/A
  • Key Findings: The cyanocyclohexyl group in the target compound enhances CB1 selectivity compared to the tetrahydro-pyran substituent in 9m, which shifts affinity toward the 18 kDa translocator protein (TSPO) . Minor structural changes (e.g., replacing cyclohexyl with ethyl) eliminate receptor binding activity, as seen in N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide .

Physicochemical Properties

Substituents significantly influence lipophilicity, metabolic stability, and solubility:

Compound Name Lipophilicity (logP) Metabolic Stability Solubility Reference
Target Compound Moderate High Moderate
9m (Tetrahydro-pyran derivative) Lower Higher Higher
N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide Moderate Unknown Low (crystalline)
  • Crystalline derivatives like N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide exhibit low solubility due to strong C–H···O hydrogen-bonding networks in their solid-state structures .

Implications for Drug Design

  • The 1-cyanocyclohexyl group optimizes CB1 receptor binding while maintaining metabolic stability, making it superior to bulkier (e.g., naphthyl) or polar (e.g., tetrahydro-pyran) substituents for CNS-targeted agents .
  • Crystallographic data highlight the importance of substituent geometry; the chair conformation of the cyclohexyl ring in the target compound likely facilitates receptor interactions .

Biological Activity

N-(1-cyanocyclohexyl)-4-methylbenzene-1-sulfonamide is a sulfonamide compound characterized by a sulfonamide group attached to a benzene ring, which is further substituted with a cyanocyclohexyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets. Similar compounds have been shown to affect the ryanodine receptor (RyR) , which plays a crucial role in calcium signaling in muscle cells and is a target for developing novel insecticides. The compound may also act as an enzyme inhibitor, impacting various biochemical pathways.

Pharmacological Properties

Research indicates that sulfonamides, including this compound, exhibit a range of pharmacological activities:

  • Antimicrobial Activity : Sulfonamides are known for their antibacterial properties, often used in treating bacterial infections.
  • Anticancer Potential : Some studies suggest sulfonamide derivatives can inhibit tumor cell growth, indicating potential applications in cancer therapy .
  • Enzyme Inhibition : The compound may inhibit specific enzymes, contributing to its biological effects .

Anticancer Activity

A study explored the anticancer effects of p-toluenesulfonamide (a related compound) using zebrafish as an in vivo model. The findings indicated that p-toluenesulfonamide demonstrated low toxicity while significantly affecting locomotor activity and vascular performance, suggesting potential therapeutic benefits with manageable side effects .

Enzyme Inhibition

Research on similar sulfonamide compounds has demonstrated their ability to bind to proteins critical for histone acetyltransferase activity, which could influence gene expression and cellular processes related to cancer progression . This highlights the potential of this compound in epigenetic regulation.

Types of Reactions

This compound can undergo various chemical transformations:

  • Oxidation : Can be oxidized to form sulfonic acids.
  • Reduction : Reduction reactions can convert the sulfonamide group into amines.
  • Substitution : The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Stability and Decomposition

The compound's stability is influenced by environmental factors. Similar azo compounds have been shown to decompose through photochemical and thermal mechanisms, leading to the formation of reactive radicals that could participate in further chemical reactions.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
N-(1-cyanocyclohexyl)acetamideAntimicrobialLacks the sulfonamide group
N-(4-cyanotetrahydro-2H-pyran-4-yl) derivativesPotential enzyme inhibitorsDifferent structural framework
P-toluenesulfonamideAnticancer, antimicrobialWell-studied with established applications

This compound is unique due to its specific structural features that allow it to interact distinctly with biological targets compared to other similar compounds.

Q & A

Q. What are the standard synthetic routes for preparing N-(1-cyanocyclohexyl)-4-methylbenzenesulfonamide?

The compound is typically synthesized via nucleophilic substitution. A primary sulfonamide (e.g., 4-methylbenzenesulfonamide) is deprotonated using a strong base like sodium hydride in DMF. The resulting sulfonamide anion reacts with 1-cyanocyclohexyl iodide or bromide under controlled conditions (room temperature, 3–6 hours). The product is isolated via precipitation in ice-water and purified by crystallization from methanol .

Q. How is the purity and structural integrity of this compound validated in academic research?

Purity is assessed using thin-layer chromatography (TLC) or HPLC. Structural confirmation relies on spectroscopic techniques:

  • NMR : To verify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, cyclohexyl CH₂ groups at δ 1.2–2.0 ppm).
  • Mass Spectrometry (MS) : To confirm molecular ion peaks (e.g., [M+H]⁺ at m/z = 307.1).
  • Elemental Analysis : To validate C, H, N, and S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What crystallographic parameters are critical for resolving the 3D structure of N-(1-cyanocyclohexyl)-4-methylbenzenesulfonamide?

X-ray diffraction studies require attention to:

  • Hydrogen bonding : The sulfonamide oxygen atoms (O1, O2) often form C–H···O interactions with adjacent molecules, creating layered networks (e.g., bond lengths ~3.2 Å, angles ~150°) .
  • Ring conformations : The cyclohexyl group adopts a chair conformation (puckering amplitude Q ≈ 0.567 Å; θ ≈ 178.8°), with its plane inclined ~60° relative to the benzene ring .
  • Refinement challenges : Hydrogen atoms are modeled using riding constraints (d(C–H) = 0.93–0.98 Å; Uiso = 1.2–1.5×Ueq of parent atoms). Disordered atoms require split-site modeling .

Q. How can researchers address contradictions in biological activity data for sulfonamide derivatives like this compound?

Discrepancies in antimicrobial or enzyme inhibition assays may arise from:

  • Solubility variability : Use standardized solvents (e.g., DMSO) and concentrations.
  • Strain specificity : Test across diverse microbial strains (e.g., E. coli, S. aureus) or enzyme isoforms.
  • Assay interference : Include controls for non-specific binding (e.g., bovine serum albumin) and validate via orthogonal methods like isothermal titration calorimetry (ITC) .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) can model binding to enzymes like carbonic anhydrase. Key steps include:

  • Ligand preparation : Optimize geometry using DFT (B3LYP/6-31G*).
  • Binding site analysis : Identify hydrophobic pockets (e.g., cyclohexyl group) and polar interactions (sulfonamide O atoms).
  • Free energy calculations : Use MM-PBSA to estimate binding affinities .

Methodological Guidance

Q. How should researchers design experiments to probe the compound’s stability under varying pH conditions?

  • Kinetic studies : Incubate the compound in buffers (pH 2–12) at 37°C. Monitor degradation via HPLC at intervals (0–72 hours).
  • Degradation products : Characterize by LC-MS; common pathways include hydrolysis of the cyanocyclohexyl group to carboxylic acid .

Q. What strategies optimize the compound’s selectivity in enzyme inhibition assays?

  • Scaffold modification : Introduce substituents (e.g., halogens) to the benzene ring to enhance steric or electronic complementarity.
  • Competitive assays : Use known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate target engagement .

Data Interpretation

Q. How can conflicting NMR signals (e.g., overlapping peaks) be resolved during structural elucidation?

  • 2D NMR : Use HSQC to correlate <sup>1</sup>H and <sup>13</sup>C signals; NOESY to identify spatial proximities (e.g., cyclohexyl CH₂ to aromatic protons).
  • Variable temperature NMR : Reduce signal broadening caused by conformational exchange .

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

  • Non-linear regression : Fit data to a four-parameter logistic model (IC50, Hill slope).
  • Error propagation : Use bootstrap resampling to estimate confidence intervals for EC50 values .

Advanced Structural Analysis

Q. How does the electronic nature of the cyanocyclohexyl group influence the compound’s reactivity?

The electron-withdrawing cyano group stabilizes the sulfonamide’s negative charge via inductive effects, enhancing nucleophilicity. This impacts:

  • Synthesis yields : Higher reactivity with electrophiles (e.g., alkyl halides).
  • Hydrogen bonding : Strengthens interactions with enzyme active sites (e.g., Zn²⁺ in carbonic anhydrase) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1-cyanocyclohexyl)-4-methylbenzene-1-sulfonamide
Reactant of Route 2
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N-(1-cyanocyclohexyl)-4-methylbenzene-1-sulfonamide

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